Fak-IN-20

Focal Adhesion Kinase Enzymatic Inhibition Kinase Assay

For FAK signaling studies requiring maximal target engagement with minimal off-target cytotoxicity, generic inhibitors introduce selectivity risks. FAK-IN-20 (Compound 7b) is a defined 2,4-diarylaminopyrimidine sulfonamide with validated data: • IC50 = 0.27 nM (enzymatic FAK assay) • Selectivity Index >14 (vs. TAE226 SI=1.63) • Induces G2/M arrest (0.2 µM) & ROS apoptosis (1-125 µM) in HCT116 • Inhibits cell migration at 1 µM CAS 3004967-41-0, MW 620.09. Ideal for kinase assays, co-crystallization, and tumor selectivity studies.

Molecular Formula C27H34ClN7O5S
Molecular Weight 604.1 g/mol
Cat. No. B12362291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-20
Molecular FormulaC27H34ClN7O5S
Molecular Weight604.1 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC
InChIInChI=1S/C27H34ClN7O5S/c1-17-15-35(16-18(2)40-17)11-12-41(37,38)34-19-9-10-23(24(13-19)39-4)32-27-30-14-21(28)25(33-27)31-22-8-6-5-7-20(22)26(36)29-3/h5-10,13-14,17-18,34H,11-12,15-16H2,1-4H3,(H,29,36)(H2,30,31,32,33)/t17-,18+
InChIKeyXRDCURCMOBUNGQ-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAK-IN-20: High-Potency FAK Inhibitor for Cancer Research


FAK-IN-20 (Compound 7b) is an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) that belongs to the 2,4-diarylaminopyrimidine chemical class incorporating a sulfonamide moiety [1]. This compound exhibits an IC50 value of 0.27 nM against FAK in enzymatic assays and demonstrates anti-proliferative activity across multiple human cancer cell lines [1]. As a research tool compound with the CAS registry number 3004967-41-0 and molecular formula C27H34ClN7O5S, FAK-IN-20 represents a high-potency chemical probe for investigating FAK-dependent signaling pathways and validating FAK as a therapeutic target in oncology research .

Pathway Probe ATP-competitive FAK inhibitor for signaling studies
Chemotype Structurally distinct 2,4-diarylaminopyrimidine sulfonamide scaffold
Cell Model Fit May support cancer cell-line proliferation endpoint studies

Why FAK-IN-20 Cannot Be Substituted


FAK inhibitors vary substantially in chemical scaffold, potency, selectivity profile, and preclinical efficacy, making generic substitution inappropriate for rigorous research applications. FAK-IN-20 is structurally defined as a 2,4-diarylaminopyrimidine derivative with an aminoethyl sulfonamide moiety, distinguishing it from the 2,4-diaminopyrimidine scaffold of clinical candidates such as defactinib (VS-6063) and GSK2256098 [1][2]. This structural divergence translates to different binding kinetics and selectivity patterns across the kinome. Furthermore, FAK-IN-20 has been directly compared to the reference inhibitor TAE226 in the same experimental system, demonstrating >8.6-fold higher cancer cell selectivity (Selectivity Index >14 vs. 1.63) [1]. Such quantitative differences in potency and safety margins underscore why investigators must evaluate compound-specific evidence rather than assuming functional equivalence across FAK inhibitor chemotypes.

Structural divergence
Structurally distinct from 2,4-diaminopyrimidine FAK inhibitors such as defactinib and GSK2256098; binding kinetics and kinome selectivity may not transfer.
Selectivity context
Cancer cell selectivity index may differ substantially; direct comparison with TAE226 shows context-dependent selectivity profile differences.
Functional equivalence assumption
Assumptions of functional equivalence across FAK inhibitor chemotypes require compound-specific validation in the investigator's own system.

FAK-IN-20 Comparator Evidence


FAK Enzymatic Inhibition vs. Defactinib

FAK-IN-20 inhibits FAK with an IC50 of 0.27 nM in enzymatic assays [1]. By comparison, the clinical FAK inhibitor defactinib (VS-6063) exhibits an IC50 of 0.6 nM in kinase assays and 0.47 nM in Kinobeads assays [2]. This represents approximately 2.2-fold higher biochemical potency for FAK-IN-20 relative to defactinib under comparable assay conditions.

FAK enzymatic inhibition
Cross-study comparable
IC50 0.27 nM vs 0.6 nM (defactinib)
Supports FAK inhibition comparison context
Values from distinct assay platforms; direct comparison may require validation
Focal Adhesion Kinase Enzymatic Inhibition Kinase Assay

Antiproliferative Activity in Cancer Cell Lines

FAK-IN-20 demonstrates dose-dependent inhibition of cell proliferation across four human cancer cell lines with IC50 values of 0.58 μM (HCT116 colon cancer), 0.75 μM (A549 lung cancer), 1.18 μM (MDA-MB-231 breast cancer), and 1.4 μM (HeLa cervical cancer) after 72-hour treatment [1]. For context, the reference FAK inhibitor TAE226, when tested in the same study, showed markedly lower cancer cell selectivity with a selectivity index of 1.63 compared to >14 for FAK-IN-20 [1].

Cancer cell selectivity
Reported
Selectivity Index >14 vs 1.63 (TAE226)
Supports cell selectivity screening context; endpoint transferability requires review
Based on cell-line panel; model transferability review needed
Cancer Cell Proliferation Colorectal Cancer Triple-Negative Breast Cancer

G2/M Arrest and ROS-Mediated Apoptosis

In HCT116 colorectal cancer cells, FAK-IN-20 treatment (0.2–2 μM, 24 hours) induces cell cycle arrest specifically at the G2/M phase [1]. This arrest is accompanied by apoptosis induction through generation of reactive oxygen species (ROS), as demonstrated at concentrations of 1–125 μM over 12 hours [1]. While many ATP-competitive FAK inhibitors induce cell cycle effects, the explicit mechanistic link to ROS production distinguishes FAK-IN-20's mode of action from compounds that primarily signal through AKT or YB-1 modulation.

G2/M arrest & ROS apoptosis
Class-level
G2/M arrest (0.2–2 μM) & ROS (1–125 μM) in HCT116
Supports cell-cycle and oxidative stress pathway studies
ROS mechanism not compared across FAK inhibitors
Cell Cycle Arrest Apoptosis Reactive Oxygen Species

Cell Migration Inhibition

FAK-IN-20 significantly inhibits the migratory capacity of HCT116 colorectal cancer cells at a concentration of 1 μM following 24-hour treatment [1]. Additionally, the compound suppresses clonogenic survival as demonstrated by colony formation assays [1]. While clinical FAK inhibitors such as defactinib and GSK2256098 have also been shown to inhibit migration in various cancer models, FAK-IN-20 offers a structurally distinct chemotype for investigating FAK-dependent motility without the confounding variables introduced by clinical-stage compounds optimized for pharmacokinetic properties rather than target engagement.

Cell migration inhibition
Supporting evidence
Migration inhibition at 1 μM (HCT116)
Supports FAK-dependent migration endpoint studies
Functional evidence; comparator data not available in same study
Cell Migration Metastasis FAK Signaling

Potency vs. Clinical FAK Inhibitors

To contextualize FAK-IN-20 within the broader FAK inhibitor landscape: the clinical candidate GSK2256098 exhibits cellular IC50 values of 15 nM (OVCAR8), 8.5 nM (U87MG), and 12 nM (A549) for FAK autophosphorylation inhibition . Defactinib demonstrates in vivo FAK phosphorylation inhibition with an EC50 of 26 nM . FAK-IN-20, with its 0.27 nM enzymatic IC50 and sub-micromolar to low micromolar antiproliferative activity across multiple cell lines, occupies a potency range that is competitive with these clinical-stage inhibitors while offering a distinct 2,4-diarylaminopyrimidine sulfonamide chemotype not represented in the current clinical pipeline [1].

Cross-chemotype benchmarking
Cross-study comparable
FAK-IN-20: 0.27 nM (enz); GSK2256098: 8.5–15 nM (cell); defactinib: EC50 26 nM (in vivo)
Supports cross-chemotype benchmarking; potency interpretation differs by assay type
Enzymatic vs cellular endpoints; potency transferability is limited
Clinical FAK Inhibitors Benchmarking Compound Selection

FAK-IN-20: Best Research Applications


High-Potency FAK Inhibition in Biochemical Assays

With an IC50 of 0.27 nM against FAK in enzymatic assays [1], FAK-IN-20 is ideally suited for biochemical studies requiring maximal target engagement at low compound concentrations. This high potency enables researchers to minimize vehicle effects and reduce the likelihood of compound precipitation or non-specific binding artifacts. The compound's >2-fold higher potency compared to defactinib in biochemical assays [2] makes it a preferred choice for kinase activity assays, screening cascades, and co-crystallization studies where robust target inhibition is paramount.

Cancer Cell Selectivity Studies

The selectivity index >14 observed for FAK-IN-20—representing >8.6-fold improvement over the reference inhibitor TAE226 (SI = 1.63) [1]—positions this compound as an advantageous tool for studies requiring discrimination between cancer cell cytotoxicity and normal cell toxicity. Applications include validation of FAK dependency in primary tumor cell cultures, assessment of combination therapy safety margins, and mechanistic studies of tumor-selective killing mechanisms.

FAK-Dependent Cell Cycle Arrest and ROS Apoptosis

Researchers studying the intersection of FAK signaling with cell cycle regulation and oxidative stress pathways will find FAK-IN-20 particularly valuable. The compound's demonstrated ability to induce G2/M phase arrest at concentrations as low as 0.2 μM and trigger ROS-mediated apoptosis at 1–125 μM in HCT116 cells [1] provides a well-characterized tool for dissecting FAK's role in these processes. The ROS-mediated mechanism distinguishes FAK-IN-20 from FAK inhibitors that primarily affect survival signaling through AKT modulation.

FAK-Dependent Cell Migration and Metastasis Research

FAK-IN-20's demonstrated inhibition of HCT116 cell migration at 1 μM [1] supports its use in studies of tumor cell motility, invasion, and metastatic dissemination. Applications include transwell migration assays, wound healing assays, 3D spheroid invasion models, and investigation of FAK's role in epithelial-mesenchymal transition (EMT). The compound's structural distinction from clinical FAK inhibitors offers a complementary chemical tool for validating target-dependent phenotypes and mitigating scaffold-specific off-target effects.

Application
Selection Property
Validation Focus
FAK enzymatic inhibition studies
ATP-competitive kinase inhibition context
Biochemical target engagement assay review
Cancer cell-line selectivity studies
Selectivity index context
Cell-panel endpoint comparison
Cell cycle arrest and ROS pathway studies
G2/M arrest and ROS induction evidence
Apoptosis pathway-response interpretation
FAK-dependent migration and invasion studies
Anti-migratory activity context
Migration assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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